SST-02 is synthesized from commercially available precursors, primarily ethanolamine and linoleyl mesylate, through a straightforward one-step reaction. This compound is classified under cationic lipids, which are essential components in the development of lipid nanoparticles used for siRNA delivery systems. Its molecular formula is , with a molecular weight of approximately 572.019 g/mol .
The synthesis of SST-02 is characterized by its simplicity, requiring only one step. The process involves the reaction of ethanolamine with linoleyl mesylate, resulting in the formation of SST-02 without the need for complex multi-step procedures. This streamlined synthesis not only reduces production costs but also enhances the feasibility of large-scale manufacturing for therapeutic applications .
The molecular structure of SST-02 can be described by its IUPAC name: 3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol. The compound features a hydroxyl group that contributes to its potency as a cationic lipid. The structural representation includes:
SST-02 appears as a solid powder with a purity greater than 98% .
SST-02 participates in various chemical reactions typical of cationic lipids, particularly in the formation of lipid nanoparticles for siRNA delivery. In vitro and in vivo studies have demonstrated that SST-02 can effectively encapsulate siRNA, facilitating its delivery into cells. The compound's efficacy was evaluated using an ID50 value of 0.02 mg/kg in a factor VII model, indicating its potency in therapeutic applications .
The mechanism of action for SST-02 involves its ability to form stable complexes with siRNA, leading to enhanced cellular uptake. Upon administration, SST-02-based lipid nanoparticles interact with cell membranes, promoting endocytosis and subsequent release of siRNA into the cytoplasm. This process enables the degradation of target mRNAs through the RNA interference pathway, effectively silencing specific genes associated with various diseases .
SST-02 exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings and potential clinical applications .
SST-02 has significant applications in gene therapy, particularly in the development of siRNA-based therapeutics. Its ability to efficiently deliver siRNA into target cells makes it a valuable tool for research focused on gene silencing and modulation of gene expression. The simplicity of its synthesis also positions SST-02 as a cost-effective option for producing lipid nanoparticles at scale, which is crucial for advancing nucleic acid therapeutics into clinical use .
SST-02, chemically designated as 3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol (CAS# 1534346-00-3), belongs to the cationic lipid class of synthetic molecules essential for nucleic acid nanoparticle formulation. Its molecular structure ($\ce{C39H73NO}$, MW: 572.02 g/mol) integrates three defining domains characteristic of ionizable lipids [7]:
Table 1: Fundamental Physicochemical Properties of SST-02
Property | Value |
---|---|
IUPAC Name | 3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol |
CAS Registry Number | 1534346-00-3 |
Molecular Formula | C₃₉H₇₃NO |
Molecular Weight | 572.02 g/mol |
Exact Mass | 571.5692 Da |
Elemental Composition | C: 81.89%; H: 12.86%; N: 2.45%; O: 2.80% |
Appearance | Solid powder |
Solubility (Storage) | Soluble in DMSO; Stable at -20°C |
SST-02 is classified within the "ionizable amino lipid" category. Its classification stems from the protonatable tertiary amine, distinguishing it from permanently charged quaternary ammonium lipids. This ionizability is critical for balancing the dual requirements of stable siRNA encapsulation/particle integrity in circulation and efficient endosomal disruption upon cellular internalization [1] [7].
The discovery of SST-02 emerged from a deliberate medicinal chemistry campaign targeting synthetic simplicity without compromising delivery efficacy. This effort countered a prevailing trend where increasingly complex cationic lipid structures, exemplified by FDA-approved DLin-MC3-DMA (requiring multi-step synthesis), were pursued for enhanced potency [1].
The development pathway involved:
SST-02's synthesis is achieved efficiently in one step by reacting dilinoleylamine with 3-bromopropanol or an equivalent electrophile. This contrasts sharply with the lengthy syntheses (often >5 steps) required for predecessors like DLin-MC3-DMA. SST-02 demonstrated a remarkable ID₅₀ of 0.02 mg/kg in the murine Factor VII (FVII) silencing model, surpassing many complex counterparts. Stability assessments revealed superior resistance to UV-induced degradation compared to DLinDMA, attributed to its isolated (non-conjugated) double bonds [1] [7].
Table 2: Key Milestones in SST-02 Development and Comparative Efficacy
Stage/Compound | Key Feature | Synthetic Steps | FVII Model ID₅₀ (mg/kg) | Stability Note |
---|---|---|---|---|
DLinDMA | Prototype cationic lipid | Multi-step | ~0.05 - 0.1 | Low (UV sensitive) |
DPalDMA | Palmitoleyl (C16:1) chains | Multi-step | >0.1 (Estimated) | Moderate |
SST-01 (DLinMA) | Dilinoleylmethylamine core | 1 | >0.1 (Estimated) | Moderate |
SST-02 | 3-Hydroxypropyl-dilinoleylamine | 1 | 0.02 | High |
DLin-MC3-DMA (MC3) | FDA-approved, complex core | >5 | ~0.005 - 0.01 | High |
Within siRNA-LNPs, SST-02 serves as the primary cationic component, fulfilling multiple critical functions essential for systemic gene silencing [1] [10]:
SST-02 has demonstrated compelling efficacy beyond the liver:
Table 3: Demonstrated Efficacy of SST-02 Containing LNPs in Key Models
Disease Model/Target | LNP Formulation | Key Efficacy Result | Reference |
---|---|---|---|
Factor VII (Liver) | SST-02 / DSPC / Chol / PEG | ID₅₀ = 0.02 mg/kg (siRNA dose) | [1] |
Hypercholesterolemia | SST-02 / DSPC / Chol / PEG (ApoB siRNA) | Significant serum cholesterol reduction at 3 mg/kg | [1] |
KRAS-mutant Pancreatic Cancer (MIA PaCa-2) | LNPK15 (SST-31 analogue / PEG) / KRAS siRNA | ~80-90% tumor growth inhibition at 5 mg/kg (2x/wk); Reduced KRAS mRNA/protein | [10] |
General Toxicology (Rat) | SST-02 LNP (3 mg/kg) | No significant changes in body weight, blood chemistry, hematology | [1] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7